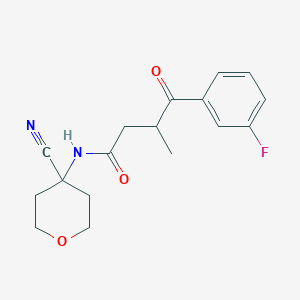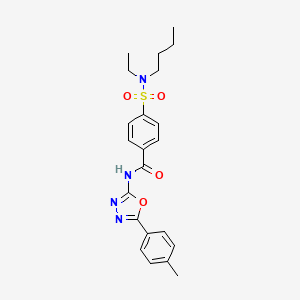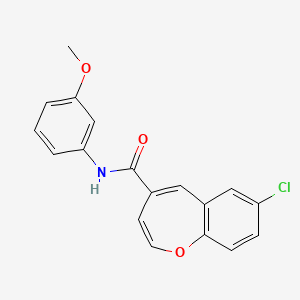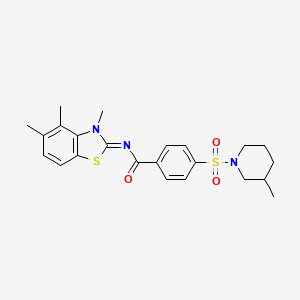
N-(4-Cyanooxan-4-YL)-4-(3-fluorophenyl)-3-methyl-4-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Cyanooxan-4-YL)-4-(3-fluorophenyl)-3-methyl-4-oxobutanamide, commonly known as COFACTOR, is a synthetic compound that has gained significant attention in the field of drug discovery and development. COFACTOR is a small molecule that has been shown to have potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
The mechanism of action of COFACTOR is not fully understood, but it is believed to act by modulating the activity of enzymes involved in various cellular processes. COFACTOR has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation of gene expression. COFACTOR has also been shown to inhibit the activity of proteasomes, which are enzymes involved in protein degradation. Additionally, COFACTOR has been shown to activate the activity of sirtuins, which are enzymes involved in cellular metabolism and aging.
Biochemical and Physiological Effects:
COFACTOR has been shown to have various biochemical and physiological effects. In cancer research, COFACTOR has been shown to induce apoptosis and inhibit cell proliferation by regulating the expression of various genes involved in these processes. In Alzheimer's disease research, COFACTOR has been shown to reduce the accumulation of beta-amyloid plaques by inhibiting the activity of beta-secretase, an enzyme involved in the production of beta-amyloid. In Parkinson's disease research, COFACTOR has been shown to protect dopaminergic neurons from oxidative stress-induced cell death by activating the activity of sirtuins.
実験室実験の利点と制限
COFACTOR has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and reach its target site. It is also stable and can be easily synthesized in large quantities. However, there are also some limitations to using COFACTOR in lab experiments. COFACTOR has low solubility in water, which can limit its bioavailability. Additionally, COFACTOR has been shown to have off-target effects on other enzymes, which can complicate its use in experiments.
将来の方向性
There are several future directions for the research and development of COFACTOR. One direction is to optimize the synthesis method to obtain higher yields and purity. Another direction is to investigate the structure-activity relationship of COFACTOR to identify more potent analogs. Additionally, further studies are needed to fully understand the mechanism of action of COFACTOR and its potential as a therapeutic agent for various diseases.
合成法
COFACTOR is synthesized by reacting 4-cyanooxan-4-yl)-3-methylbutanoyl chloride with 3-fluorobenzoyl chloride in the presence of a base. The reaction mixture is then purified by column chromatography to obtain the pure product. The synthesis of COFACTOR has been optimized to obtain high yields and purity.
科学的研究の応用
COFACTOR has been extensively studied for its potential as a therapeutic agent for various diseases. In cancer research, COFACTOR has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, COFACTOR has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease research, COFACTOR has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
特性
IUPAC Name |
N-(4-cyanooxan-4-yl)-4-(3-fluorophenyl)-3-methyl-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c1-12(16(22)13-3-2-4-14(18)10-13)9-15(21)20-17(11-19)5-7-23-8-6-17/h2-4,10,12H,5-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVKCSLJISBUTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1(CCOCC1)C#N)C(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanooxan-4-YL)-4-(3-fluorophenyl)-3-methyl-4-oxobutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2900017.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-bromophenyl)benzamide](/img/structure/B2900022.png)
![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2900023.png)
![(4-bromophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate](/img/structure/B2900024.png)
![6-(4-fluorobenzyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2900025.png)





![2-[[2-(Benzenesulfonamido)benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2900037.png)

![8-chloro-2-(5-chloro-2-fluorobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2900040.png)